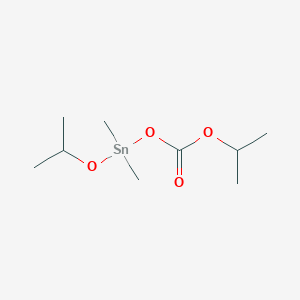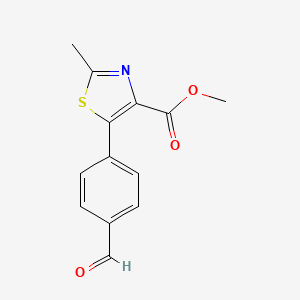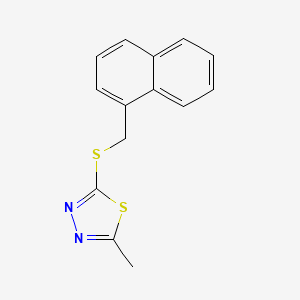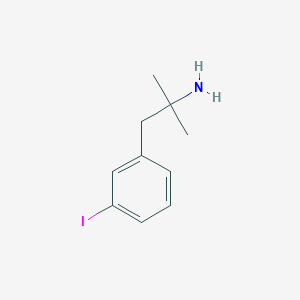
2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane is a unique organotin compound characterized by its distinct molecular structure. This compound is notable for its applications in various fields, including organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane typically involves the reaction of organotin precursors with specific organic ligands under controlled conditions. One common method includes the use of tetramethyltin and a suitable ligand in the presence of a catalyst. The reaction is often carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its ligands is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the presence of a catalyst and may be carried out under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while reduction can produce organotin hydrides.
Scientific Research Applications
2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst by facilitating the formation and breaking of chemical bonds. Its unique structure allows it to interact with various substrates, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: This compound shares a similar structural motif but contains a phosphorus atom instead of tin.
1,3,7,7-Tetramethyl-9-oxo-2-oxabicyclo[4.4.0]dec-5-ene: Another structurally related compound with different functional groups.
Uniqueness
2,4,4,8-Tetramethyl-6-oxo-3,5,7-trioxa-4-stannanonane is unique due to its organotin core, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
917482-12-3 |
|---|---|
Molecular Formula |
C9H20O4Sn |
Molecular Weight |
310.96 g/mol |
IUPAC Name |
[dimethyl(propan-2-yloxy)stannyl] propan-2-yl carbonate |
InChI |
InChI=1S/C4H8O3.C3H7O.2CH3.Sn/c1-3(2)7-4(5)6;1-3(2)4;;;/h3H,1-2H3,(H,5,6);3H,1-2H3;2*1H3;/q;-1;;;+2/p-1 |
InChI Key |
OVZMHJUXGTUTRB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC(=O)O[Sn](C)(C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14176330.png)
![6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176336.png)

![1-{4-[3-(2-Methylpyrrolidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B14176348.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14176355.png)

![4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B14176365.png)

![5-Butoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14176375.png)
![4-[(5-Methyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione](/img/structure/B14176378.png)
![4-[(E)-(4-Methoxy-3,5-dimethylphenyl)diazenyl]benzaldehyde](/img/structure/B14176394.png)


![3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14176406.png)
